N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
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Description
N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a useful research compound. Its molecular formula is C22H22N4O3S and its molecular weight is 422.5. The purity is usually 95%.
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Scientific Research Applications
Thiophene Derivatives in Heterocyclic Synthesis
Thiophene-based compounds have been explored for their reactivity and potential in synthesizing a variety of heterocyclic derivatives. For example, studies have shown that thiophenylhydrazonoacetates can be used in the synthesis of pyrazole, isoxazole, and other heterocycles, indicating a broad range of applications in medicinal chemistry and drug development (Mohareb et al., 2004).
Antimicrobial and Antitumor Activities
Microwave-assisted synthesis of new pyrazolopyridines has revealed compounds with significant antioxidant, antitumor, and antimicrobial activities. This suggests that structurally related compounds may also possess these biological activities, which could be harnessed for therapeutic applications (El‐Borai et al., 2013).
Novel Mycobacterium tuberculosis Inhibitors
The design and synthesis of thiazole-aminopiperidine hybrid analogs have led to the discovery of novel Mycobacterium tuberculosis GyrB inhibitors. These findings highlight the potential of utilizing similar compounds for developing new antibacterial agents (Jeankumar et al., 2013).
Molecular Docking and Screening
Research involving the synthesis, molecular docking, and in vitro screening of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrids has provided insights into their binding energies and antimicrobial activities. Such studies are crucial for understanding the interaction mechanisms of these compounds with biological targets and could inform the development of new drugs (Flefel et al., 2018).
Synthesis and Characterization of Benzamides
A series of benzamides derived from non-steroidal anti-inflammatory drugs have shown potential biological applications, including inhibitory effects on alkaline phosphatases and nucleotidases. This underscores the versatility of thiophene derivatives in synthesizing compounds with varied biological activities (Saeed et al., 2015).
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-14-21(18-4-3-13-30-18)15(2)25(24-14)12-11-23-22(29)16-5-7-17(8-6-16)26-19(27)9-10-20(26)28/h3-8,13H,9-12H2,1-2H3,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAIMVRQIBEKST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O)C)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.